molecular formula C14H14F3N3O2 B3139340 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl N-(2,6-dimethylphenyl)carbamate CAS No. 477713-73-8

1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl N-(2,6-dimethylphenyl)carbamate

Cat. No.: B3139340
CAS No.: 477713-73-8
M. Wt: 313.27 g/mol
InChI Key: POUFLXXNHIOJJI-UHFFFAOYSA-N
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Description

1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl N-(2,6-dimethylphenyl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a pyrazole ring substituted with a trifluoromethyl group and a carbamate group linked to a dimethylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl N-(2,6-dimethylphenyl)carbamate typically involves the reaction of 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid with 2,6-dimethylaniline in the presence of a coupling agent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl N-(2,6-dimethylphenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to various carbamate derivatives .

Scientific Research Applications

1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl N-(2,6-dimethylphenyl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl N-(2,6-dimethylphenyl)carbamate involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl N-phenylcarbamate
  • 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl N-(2,4-dimethylphenyl)carbamate
  • 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl N-(3,5-dimethylphenyl)carbamate

Uniqueness

1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl N-(2,6-dimethylphenyl)carbamate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the trifluoromethyl group and the dimethylphenyl moiety may enhance its stability and potency compared to similar compounds .

Properties

IUPAC Name

[1-methyl-5-(trifluoromethyl)pyrazol-3-yl] N-(2,6-dimethylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3O2/c1-8-5-4-6-9(2)12(8)18-13(21)22-11-7-10(14(15,16)17)20(3)19-11/h4-7H,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POUFLXXNHIOJJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)OC2=NN(C(=C2)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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